molecular formula C16H14ClNO4S B2995484 methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate CAS No. 1327196-54-2

methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate

Cat. No.: B2995484
CAS No.: 1327196-54-2
M. Wt: 351.8
InChI Key: BFAZIKHFJIIZMI-PTNGSMBKSA-N
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Description

Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate is an organic compound characterized by its complex structure, which includes an anilino group, a chlorophenylsulfonyl group, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with aniline to form 4-chlorophenylsulfonyl aniline. This intermediate is then reacted with methyl acrylate under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the anilino or chlorophenylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
  • Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate

Uniqueness

Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl (Z)-3-anilino-2-(4-chlorophenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c1-22-16(19)15(11-18-13-5-3-2-4-6-13)23(20,21)14-9-7-12(17)8-10-14/h2-11,18H,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAZIKHFJIIZMI-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/NC1=CC=CC=C1)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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